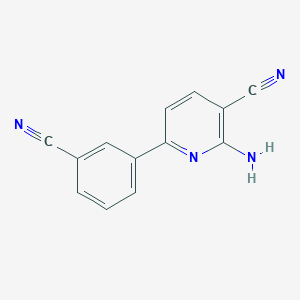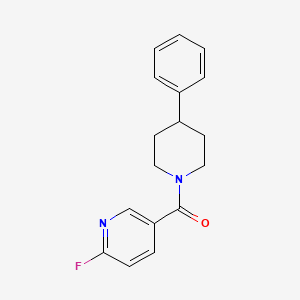![molecular formula C14H20N2O3 B7577774 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied.
Mécanisme D'action
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid exerts its effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the inhibition of amyloid beta aggregation. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Finally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation into toxic oligomers.
Biochemical and Physiological Effects:
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, the protection of neurons from oxidative stress, and the inhibition of amyloid beta aggregation. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to protect neurons from oxidative stress by reducing the production of reactive oxygen species and by increasing the expression of neuroprotective proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its ability to reduce inflammation, protect neurons from oxidative stress, and inhibit amyloid beta aggregation. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid is relatively easy to synthesize and can be obtained in high yields. However, there are also limitations to using 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, including the development of more potent and selective derivatives, the investigation of its pharmacokinetics and toxicity, and the evaluation of its efficacy in animal models of disease. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, as well as its potential interactions with other drugs. Finally, the development of 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders is an area of active research.
Méthodes De Synthèse
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-chloro-6-methoxypyridine with 4-methylpiperidine-4-carboxylic acid under basic conditions. Other methods include the reaction of 2-hydroxy-6-methoxypyridine with 4-methylpiperidine-4-carboxylic acid under acidic conditions, and the reaction of 2-aminopyridine with 4-methylpiperidine-4-carboxylic acid under basic conditions.
Applications De Recherche Scientifique
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Alzheimer's disease. Studies have shown that 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and it can also protect neurons from damage caused by oxidative stress. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(6-methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(13(17)18)6-8-16(9-7-14)10-11-4-3-5-12(15-11)19-2/h3-5H,6-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFZTNDDGJSGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=NC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
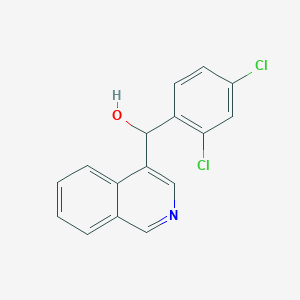
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
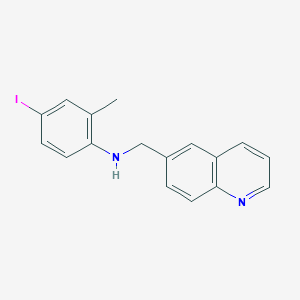
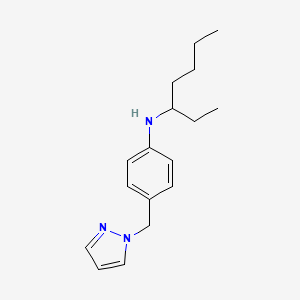
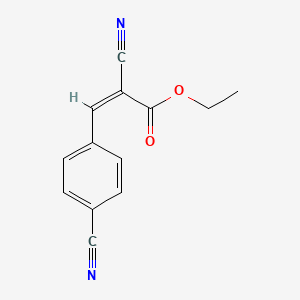
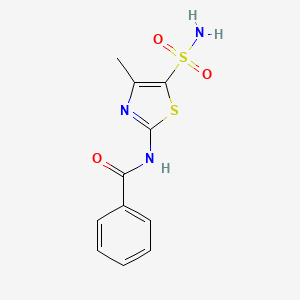
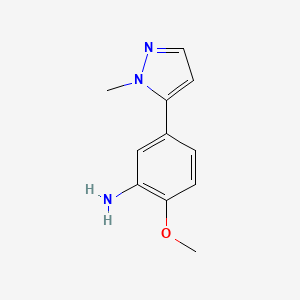
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)
